Product packaging for lithium;penta-2,4-diynenitrile(Cat. No.:CAS No. 65864-09-7)

lithium;penta-2,4-diynenitrile

Cat. No.: B14478441
CAS No.: 65864-09-7
M. Wt: 81.0 g/mol
InChI Key: YGNMMPLOYJVTRP-UHFFFAOYSA-N
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Description

Lithium;penta-2,4-diynenitrile is a useful research compound. Its molecular formula is C5LiN and its molecular weight is 81.0 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5LiN B14478441 lithium;penta-2,4-diynenitrile CAS No. 65864-09-7

Properties

CAS No.

65864-09-7

Molecular Formula

C5LiN

Molecular Weight

81.0 g/mol

IUPAC Name

lithium;penta-2,4-diynenitrile

InChI

InChI=1S/C5N.Li/c1-2-3-4-5-6;/q-1;+1

InChI Key

YGNMMPLOYJVTRP-UHFFFAOYSA-N

Canonical SMILES

[Li+].[C-]#CC#CC#N

Origin of Product

United States

Evolution and Significance of Organometallic Reagents in Contemporary Organic Synthesis

Organometallic chemistry, the study of compounds containing metal-carbon bonds, serves as a crucial bridge between inorganic and organic chemistry. libretexts.orgarchive.org Its historical development, from early accidental discoveries to the establishment of a foundational field of study, has been marked by milestone achievements that have propelled modern synthetic methodologies forward. solubilityofthings.comslideshare.net The first organometallic compound, tetramethyldiarsine (cacodyl), was synthesized by Louis Claude Cadet de Gassicourt in 1757, but the field truly began to flourish with discoveries like Edward Frankland's synthesis of diethylzinc (B1219324) in 1849 and Victor Grignard's Nobel Prize-winning work on magnesium-based reagents. libretexts.orgnumberanalytics.com

A pivotal moment in the evolution of organometallic chemistry was the preparation of the first organolithium compounds—methyllithium (B1224462), ethyllithium, and phenyllithium—by Wilhelm Schlenk in 1917. nih.gov These reagents were initially synthesized via transmetalation from organomercury compounds. nih.gov A significant advancement came in 1929 when Karl Ziegler discovered that organolithium reagents could be synthesized directly from organic halides and lithium metal, a method that is thermodynamically favorable due to the formation of crystalline lithium halides. nih.gov This breakthrough made a wide range of organolithium reagents readily accessible, paving the way for their widespread use. masterorganicchemistry.com

The significance of organometallic reagents, particularly organolithium compounds, in contemporary synthesis cannot be overstated. solubilityofthings.combruker.com Their utility stems from the highly polarized nature of the carbon-lithium bond, where the carbon atom is electron-rich, rendering the reagent strongly basic and highly nucleophilic. wikipedia.orgnumberanalytics.commt.com This reactivity makes them indispensable for a variety of chemical transformations:

Formation of Carbon-Carbon Bonds : Organolithium reagents excel at creating C-C bonds through nucleophilic addition to carbonyl compounds and other electrophiles, a cornerstone of molecular construction. solubilityofthings.comnumberanalytics.com

Strong Bases : They are powerful bases capable of deprotonating a vast range of organic compounds, including hydrocarbons, which is essential for generating other reactive intermediates. wikipedia.orgmt.com

Initiators for Polymerization : In industry, organolithiums like n-butyllithium are used as initiators for anionic polymerization to produce elastomers and other high-performance polymers. wikipedia.orgnumberanalytics.comnumberanalytics.com

Precursors to Other Organometallics : They are frequently used to prepare other organometallic compounds through transmetalation reactions. wikipedia.org

The applications of organolithium chemistry are extensive, impacting the synthesis of pharmaceuticals, agrochemicals, and advanced materials like nanomaterials and polymers. numberanalytics.comnumberanalytics.comnumberanalytics.com The ability to direct chemical reactions with high selectivity has made organometallic catalysis, often involving organolithium intermediates, a critical component of modern chemical production. libretexts.orgsolubilityofthings.comslideshare.net

Overview of Lithium Acetylides and Metalated Nitriles in Modern Synthetic Methodologies

The specific reactivity of lithium;penta-2,4-diynenitrile is defined by its two key functional components: a terminal lithium acetylide and a nitrile group alpha to a carbon-carbon triple bond, which implies the potential for forming a metalated nitrile. Understanding the chemistry of these two motifs is essential.

Lithium Acetylides

Lithium acetylides are organolithium compounds derived from terminal alkynes (RC≡CH). fiveable.me They are typically prepared by deprotonating the terminal alkyne with a strong base, most commonly an organolithium reagent like n-butyllithium or via reaction with lithium metal or lithium amides. thieme-connect.deallen.in The resulting acetylide is a potent nucleophile, with the negatively charged carbon atom readily attacking electrophilic centers. fiveable.me

The significance of lithium acetylides in synthesis lies in their ability to form new carbon-carbon bonds, directly extending carbon chains and creating terminal alkynes. fiveable.me Their reactions are fundamental to building more complex molecules and include:

Alkynylation of Carbonyls : They undergo nucleophilic addition to aldehydes and ketones to form propargyl alcohols. fiveable.me

Synthesis of Ketones : Reaction with Weinreb amides or carboxylic anhydrides can yield alkynyl ketones. wikipedia.orgthieme-connect.de

Carboxylation : Reaction with carbon dioxide produces α,β-acetylenic carboxylic acids after an acidic workup. wikipedia.org

Coupling Reactions : They are key intermediates in various coupling reactions to form more complex alkyne-containing structures. allen.in

Lithium acetylides are considered highly valuable in the synthesis of complex natural products, pharmaceuticals, and agrochemicals. fiveable.me

Metalated Nitriles

Metalated nitriles, particularly α-lithiated nitriles, are another class of powerful carbon-based nucleophiles. rsc.org They are generated by deprotonating the α-carbon of a nitrile using a strong, non-nucleophilic base, with lithium diisopropylamide (LDA) being a common choice. rsc.org The resulting carbanion is stabilized by the electron-withdrawing nature of the adjacent cyano group.

These intermediates are excellent nucleophiles for alkylation and other bond-forming reactions. rsc.orgnih.gov The reaction of a metalated nitrile with an electrophile, such as an alkyl halide or a carbonyl compound, allows for the high-yielding preparation of substituted nitriles. rsc.orgresearchgate.net These products are highly versatile, as the nitrile group itself can be readily converted into other functional groups, including:

Carboxylic Acids : via hydrolysis. ebsco.comfiveable.me

Primary Amines : via reduction with reagents like lithium aluminum hydride. fiveable.mewikipedia.org

Ketones : via reaction with Grignard reagents followed by hydrolysis. fiveable.me

The ability to form a stabilized carbanion adjacent to the nitrile and then transform the nitrile group post-reaction makes α-metalated nitriles a strategic tool in multistep organic synthesis. nih.gov

Structural and Electronic Characteristics of Polyynes and Nitriles in Organic Chemistry

Synthesis of Key Penta-2,4-diynenitrile Precursors

The creation of lithiated polyynenitriles often begins with the synthesis of stable, halogenated precursors. These molecules provide a versatile entry point for subsequent reactions, including the crucial halogen-lithium exchange.

Straightforward Synthesis of 5-Bromopenta-2,4-diynenitrile (BrC₅N)

A significant advancement in the field was the development of the first high-yielding synthesis of 5-bromopenta-2,4-diynenitrile (BrC₅N). nih.govresearchgate.netlookchem.com This breakthrough provided a reliable and efficient route to a key building block for more complex structures. The synthesis is achieved in three steps starting from commercially available compounds. researchgate.net The development of this straightforward pathway has been pivotal, as the synthesis of even small cyanopolyynes can be a considerable scientific challenge. sciencesconf.org The availability of BrC₅N has enabled further investigation into its reactivity, particularly in cascade reactions catalyzed by copper and palladium. sciencesconf.orgnih.gov

Preparation of Halogenated Counterparts, including 5-Iodopenta-2,4-diynenitrile

Building upon the successful synthesis of the bromo- derivative, researchers have also prepared its iodinated counterpart, 5-iodopenta-2,4-diynenitrile. researchgate.net The preparation of this and other halogenated analogues, such as 3-iodopropiolonitrile, expands the synthetic toolkit available to chemists. researchgate.net The presence of an iodine atom, in place of bromine, can significantly alter the reactivity of the molecule, particularly in metal-halogen exchange reactions where the rate of exchange is typically faster for iodides than for bromides. scribd.comharvard.edu

Strategies for the Generation of Lithium Penta-2,4-diynenitrile

The generation of the target compound, lithium;penta-2,4-diynenitrile, relies on the creation of a carbanion on the polyyne framework. This is typically achieved through one of several powerful organometallic techniques.

Deprotonation of Terminal Alkynes within Polyynenitrile Frameworks

One of the most fundamental reactions of terminal alkynes is their deprotonation to form acetylide anions. libretexts.org Terminal alkynes are notably more acidic (pKa ≈ 25) than other hydrocarbons like alkenes (pKa ≈ 44) or alkanes (pKa ≈ 50). libretexts.orglibretexts.org This enhanced acidity is attributed to the high s-character of the sp-hybridized orbital containing the lone pair in the resulting acetylide anion, which stabilizes the negative charge. libretexts.org

This principle can be applied to a terminal polyynenitrile framework, such as H-(C≡C)₂-CN. The reaction with a sufficiently strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium (n-BuLi), can effectively remove the terminal proton to generate the corresponding lithium acetylide. libretexts.orgchemicalforums.compearson.com

Table 1: Common Bases for Terminal Alkyne Deprotonation

BaseFormulaKey Characteristics
Sodium AmideNaNH₂A very strong base commonly used to form acetylide anions. libretexts.orgpearson.com
n-Butyllithiumn-BuLiA versatile organolithium reagent that acts as a strong base. chemicalforums.com
Lithium diisopropylamideLDAA strong, non-nucleophilic base often used when other functional groups are present. chemicalforums.com

Halogen-Lithium Exchange Reactions from Halogenated Penta-2,4-diynenitrile Derivatives

Halogen-lithium exchange is a powerful and widely used method for preparing organolithium compounds from organic halides. tcnj.edu This reaction is particularly effective for generating aryl- and vinyllithium (B1195746) reagents and is directly applicable to the halogenated penta-2,4-diynenitrile precursors discussed previously. tcnj.edusioc.ac.cn The reaction involves treating the organic halide with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.edu

The exchange is a kinetically controlled process and is typically very fast, often proceeding rapidly even at low temperatures (e.g., -78°C to -100°C). harvard.edutcnj.edu The reaction rate follows the trend I > Br > Cl, making 5-iodopenta-2,4-diynenitrile a more reactive substrate for this transformation than 5-bromopenta-2,4-diynenitrile. scribd.comharvard.edu The mechanism is thought to proceed through a reversible "ate-complex" intermediate, where the halogen atom coordinates to the lithium of the organolithium reagent. scribd.comharvard.edu For vinyl halides, the exchange typically occurs with retention of stereochemistry. scribd.comharvard.edu

Table 2: Halogen-Lithium Exchange Reaction Parameters

ParameterDescription
Substrate 5-Bromopenta-2,4-diynenitrile or 5-Iodopenta-2,4-diynenitrile
Reagent n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi)
Reactivity Trend I > Br > Cl
Conditions Low temperatures (e.g., -78°C) in an ether solvent like THF.
Mechanism Believed to involve an "ate-complex" intermediate. scribd.comharvard.edu

Exploration of Direct Lithiation Methods for Polyynenitriles

Direct lithiation, also known as metalation, involves the deprotonation of a C-H bond by an organolithium base. A well-known variant is Directed ortho-Metalation (DoM), where a functional group on an aromatic ring, known as a Directed Metalation Group (DMG), directs the deprotonation to the adjacent ortho position. baranlab.orgwikipedia.org The DMG, typically a Lewis basic moiety like an amide or methoxy (B1213986) group, coordinates to the lithium atom of the base (e.g., n-BuLi), bringing the base into proximity of the ortho-proton and facilitating its removal. baranlab.orgwikipedia.org

While a powerful tool for regioselective synthesis in aromatic systems, this specific strategy is not directly applicable to a linear polyynenitrile like penta-2,4-diynenitrile, which lacks an aromatic ring and a conventional DMG. Direct lithiation of an unactivated sp² or sp³ C-H bond in the absence of such a directing group is generally difficult and less selective than the other methods described. Therefore, for generating this compound, deprotonation of a terminal alkyne or halogen-lithium exchange from a suitable precursor remains the more viable and controlled synthetic approach.

Advanced Synthetic Approaches to Organolithium Polyynyl Nitriles

The introduction of a lithium atom into a polyynyl nitrile framework, or the synthesis of such a structure using an organolithium reagent, constitutes a significant challenge due to the high reactivity of the starting materials and products. Organolithium reagents are potent bases and nucleophiles, and their reactions with the electrophilic carbon of a nitrile group are a cornerstone of synthetic chemistry. numberanalytics.comdalalinstitute.com However, the presence of acidic protons or other electrophilic sites in a polyynyl system can lead to undesired side reactions. Advanced methodologies have been developed to overcome these hurdles, enabling the formation of these valuable synthetic intermediates.

One of the primary methods for generating organolithium species is through the reaction of an organic halide with lithium metal. masterorganicchemistry.comlibretexts.org This approach can be applied to create precursors that can then be used to construct the polyynyl nitrile skeleton. For instance, an aryl or vinyl lithium reagent can be prepared and subsequently reacted with a suitable electrophile containing the diacetylene and nitrile functionalities. However, the direct lithiation of a polyynyl nitrile is complicated by the acidity of the acetylenic protons.

A more sophisticated approach involves the use of highly hindered, non-nucleophilic bases for deprotonation. Lithium diisopropylamide (LDA) is a prime example of such a reagent. thegoodscentscompany.commt.com Its bulky nature can allow for the selective deprotonation at a specific site, potentially at the terminal alkyne of a precursor to a polyynyl nitrile, without attacking the nitrile group. The structure and reactivity of LDA are highly dependent on the solvent and temperature, which can be tuned to optimize the desired reaction. mt.com

Furthermore, lithium-halogen exchange reactions offer a mild and efficient route to organolithium compounds. numberanalytics.commasterorganicchemistry.com This method is particularly useful for preparing functionalized organolithium reagents that would not be stable under the conditions of direct lithiation. For example, a bromo-substituted polyynyl nitrile could potentially undergo lithium-halogen exchange to generate the desired lithiated species. This exchange is often very rapid, even at low temperatures, which helps to suppress side reactions. organic-chemistry.org

Reductive lithiation, particularly using lithium 4,4′-di-tert-butylbiphenylide (LiDBB), has emerged as a powerful technique for generating organolithium intermediates from various precursors, including nitriles themselves. nih.gov This method involves the reductive decyanation of a tertiary nitrile to form a tertiary organolithium reagent. nih.gov While this specific application is for forming tertiary organolithiums, the principle of using a reducing agent to generate a lithiated species from a nitrile-containing compound is a significant advancement.

The table below summarizes some of the advanced synthetic approaches that can be conceptualized for the formation of organolithium polyynyl nitriles, based on established methodologies for organolithium chemistry.

Method Precursor Type Reagent(s) Key Features Potential Application for Polyynyl Nitriles
Directed ortho-Lithiation Aryl group with a directing groupAlkyllithium (e.g., n-BuLi), TMEDARegioselective deprotonation adjacent to a directing group. mt.comSynthesis of aryl-substituted polyynyl nitriles where the lithium is introduced at a specific position on the aryl ring.
Lithium-Halogen Exchange Halogenated polyyne or nitrileAlkyllithium (e.g., t-BuLi)Rapid and clean formation of the organolithium reagent at low temperatures. masterorganicchemistry.comorganic-chemistry.orgGeneration of a lithiated polyynyl nitrile from a bromo- or iodo-substituted precursor.
Reductive Lithiation (Decyanation) Tertiary nitrileLithium 4,4′-di-tert-butylbiphenylide (LiDBB)Formation of an organolithium at the position of the nitrile group. nih.govA potential, albeit challenging, route to directly convert the nitrile group of a complex polyyne into a lithiated center.
Deprotonation with Hindered Bases Terminal alkyneLithium diisopropylamide (LDA)Selective deprotonation of acidic protons in the presence of other functional groups. thegoodscentscompany.commt.comFormation of a lithium acetylide at the terminus of the polyyne chain without reaction at the nitrile.

The reactivity of the resulting organolithium polyynyl nitriles would be expected to be high. They can act as potent nucleophiles in reactions with a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce new functional groups and build more complex molecular architectures. dalalinstitute.comlibretexts.org The reaction with carbonyl compounds, for instance, would lead to the formation of alcohols after an aqueous workup. dalalinstitute.com

The following table outlines the expected products from the reaction of a hypothetical "this compound" with various electrophiles, based on the general reactivity of organolithium reagents.

Electrophile Initial Product Final Product (after workup) Reaction Type
Aldehyde (R-CHO)Lithium alkoxideSecondary alcoholNucleophilic addition
Ketone (R₂C=O)Lithium alkoxideTertiary alcoholNucleophilic addition
Alkyl Halide (R-X)Substituted polyynyl nitrileSubstituted polyynyl nitrileNucleophilic substitution
Carbon Dioxide (CO₂)Lithium carboxylateCarboxylic acidNucleophilic addition

Nucleophilic Addition Reactions of Lithium Penta-2,4-diynenitrile

As a potent nucleophile, the lithium salt of penta-2,4-diynenitrile readily engages in addition reactions with various electrophiles. The electron-withdrawing nature of the nitrile group influences the reactivity of the acetylide.

Addition to Electrophilic Carbonyl Species (e.g., Aldehydes, Ketones)

Organolithium reagents are well-known for their ability to add to the electrophilic carbon of a carbonyl group. libretexts.org In a similar fashion, lithium penta-2,4-diynenitrile is expected to react with aldehydes and ketones to form the corresponding propargyl alcohols. The reaction proceeds via the nucleophilic attack of the terminal acetylide carbon onto the carbonyl carbon.

This type of reaction is fundamental in constructing more complex molecular frameworks. The resulting alcohol can serve as a versatile intermediate for further synthetic transformations. The general reactivity of organolithium compounds with carbonyls suggests that these reactions are typically carried out in anhydrous ethereal solvents at low temperatures to control reactivity and minimize side reactions. libretexts.org While specific data for lithium penta-2,4-diynenitrile is not extensively documented, the outcomes can be predicted based on the well-established reactivity of similar lithium acetylides.

Table 1: Predicted Products from the Reaction of Lithium Penta-2,4-diynenitrile with Various Carbonyl Compounds

Electrophile (Aldehyde/Ketone)Predicted Product
Formaldehyde6-cyanohexa-3,5-diyn-1-ol
Acetaldehyde7-cyanohepta-4,6-diyn-2-ol
Acetone2-methyl-7-cyanohepta-4,6-diyn-2-ol
Benzaldehyde1-phenyl-6-cyanohexa-3,5-diyn-1-ol

This table is generated based on the expected reactivity of organolithium reagents with carbonyl compounds. The products are hypothetical and would require experimental verification.

Reactions with Nitrile Functionalities for Ketone and Imine Formation

Organolithium reagents react with nitriles to form ketones after an acidic workup. ucalgary.cachemistrysteps.com The reaction initiates with the nucleophilic addition of the organolithium compound to the electrophilic carbon of the nitrile, forming an imine anion intermediate. libretexts.orglibretexts.org This intermediate is stable and does not undergo a second addition. chemistrysteps.com Subsequent hydrolysis of the imine yields a ketone. masterorganicchemistry.com

Therefore, lithium penta-2,4-diynenitrile can react with other nitrile compounds (R-C≡N) to produce unsymmetrical ketones bearing a cyanodiyne moiety. The initial product of the addition is a lithium iminate salt, which upon aqueous workup, hydrolyzes to the corresponding ketone. If the reaction is worked up under non-hydrolytic conditions, it may be possible to isolate the imine.

This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of highly functionalized ketones. libretexts.orgchemistrysteps.com The general mechanism involves nucleophilic attack, formation of an imine salt, and subsequent hydrolysis. ucalgary.ca

Catalytic Cross-Coupling Reactions Involving Lithium Penta-2,4-diynenitrile

Organolithium reagents, including lithium acetylides, have been successfully employed in palladium-catalyzed cross-coupling reactions, offering a potent method for the formation of carbon-carbon bonds. researchgate.netthieme-connect.com

Palladium-Catalyzed Cross-Coupling with Aryl and Benzyl (B1604629) Halides

Palladium-catalyzed cross-coupling reactions provide a direct method for connecting sp-hybridized carbon atoms of acetylides with sp2-hybridized carbons of aryl halides and sp3-hybridized carbons of benzyl halides. rsc.orgrug.nl It is anticipated that lithium penta-2,4-diynenitrile would participate in such reactions to yield aryl- and benzyl-substituted cyanodiynes. These reactions typically proceed under mild conditions and show good yields. rug.nlresearchgate.net The use of specific phosphine (B1218219) ligands on the palladium catalyst is often crucial for achieving high efficiency and selectivity. rsc.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of Lithium Acetylides

Lithium AcetylideCoupling PartnerCatalyst/LigandProductYield (%)Reference
Lithium (trimethylsilyl)acetylideBenzyl bromidePd[P(tBu3)]21-phenyl-3-(trimethylsilyl)propyne98 rsc.org
Lithium (triisopropylsilyl)acetylide2-(Bromomethyl)naphthalenePd[P(tBu3)]22-((3-(Triisopropylsilyl)prop-2-yn-1-yl)naphthalene62 rsc.org
Lithium phenylacetylidem-Ester substituted benzyl bromidePd[P(tBu3)]2Methyl 3-((3-phenylprop-2-yn-1-yl)methyl)benzoate46 rsc.org
Lithium acetylide6-BromocoumarinPd(dba)2/tBu3P-HBF46-Ethynylcoumarin21 nih.gov

This table presents data from analogous reactions involving other lithium acetylides to illustrate the potential of this methodology.

Development of Methodologies Complementary to Sonogashira Coupling

The Sonogashira coupling, a cornerstone of C(sp)-C(sp2) bond formation, traditionally involves the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. acs.org However, methods utilizing pre-formed lithium acetylides have emerged as a powerful complement. rug.nlresearchgate.net These reactions can often proceed under copper-free conditions, which can be advantageous in synthesizing molecules where copper catalysis might be problematic. researchgate.net The cross-coupling of lithium acetylides with aryl bromides has been demonstrated to be a fast and efficient alternative, taking place at ambient temperatures with short reaction times. rug.nlresearchgate.net This approach expands the toolkit for synthesizing complex acetylenic architectures. researchgate.net

Investigation of Functional Group Tolerance and Chemoselectivity in Cross-Coupling

A significant advantage of modern palladium-catalyzed cross-coupling reactions involving organolithium reagents is their remarkable functional group tolerance. rsc.orgrug.nl Recent studies have shown that highly reactive organolithium compounds can be selectively coupled in the presence of sensitive functional groups such as esters, amides, and even other nitriles. rsc.orgnih.gov This high degree of chemoselectivity is often achieved by careful selection of the palladium catalyst, ligands, and reaction conditions. researchgate.net For a molecule like lithium penta-2,4-diynenitrile, the ability to selectively react at the lithium-bearing carbon without affecting the nitrile group is crucial for its synthetic utility. Research on related systems indicates that such selective couplings are indeed feasible, allowing for the direct incorporation of the cyanodiyne unit into complex molecules without the need for extensive protecting group strategies. rsc.orgnih.gov

Cycloaddition Reactions and Annulation Strategies

Cycloaddition reactions represent a powerful tool for the construction of cyclic and polycyclic systems in a single step. nih.gov The conjugated diyne system of this compound makes it an excellent candidate for various cycloaddition pathways.

[3+2] Cycloaddition Pathways Utilizing Polyynenitrile Scaffolds

Polyynenitrile scaffolds, such as that found in this compound, are valuable precursors for [3+2] cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. mdpi.comchemrxiv.org These reactions typically involve the interaction of the polyyne component with a three-atom component (TAC). scielo.org.mx The mechanism of these reactions can be either concerted or stepwise, sometimes involving zwitterionic intermediates. mdpi.com The high reactivity of the diyne system in this compound allows for facile participation in these cycloadditions, providing access to complex pyrrolidine-fused scaffolds and other novel heterocyclic systems. nih.govresearchgate.net The development of new methods to construct 1,2,3-triazoles and incorporate them into polycyclic scaffolds is an active area of research, with tandem [3+2] cycloaddition events offering a promising strategy. beilstein-journals.org

Reactant AReactant BProduct TypeReaction ConditionRef.
PolyynenitrileThree-Atom Component (TAC)Five-membered heterocycleVaries mdpi.comscielo.org.mx
Azomethine YlidePolyynenitrilePyrrolidine-fused scaffoldCatalyst-free nih.gov
Azide-containing aldehyde and PropargylaminePolyynenitrileBis-triazole scaffoldRoom temperature beilstein-journals.org

Advanced Cycloaromatization and Ring-Forming Transformations

This compound and related polyynenitriles are key substrates in advanced cycloaromatization and ring-forming transformations that lead to the synthesis of diverse and structurally complex carbocyclic and heterocyclic frameworks. rsc.orgnih.gov These transformations often proceed through cascade reactions, where a single event initiates a series of subsequent bond-forming steps. For instance, a domino Heck-Suzuki reaction has been utilized to synthesize a novel sp3-rich tetracyclic ring scaffold. cam.ac.uk The versatility of ynamides, which share structural similarities with the nitrile-alkyne functionality, in ring-forming reactions highlights the potential of this compound in constructing complex molecular architectures. nih.govnih.govrsc.org These reactions can be initiated through various means, including thermal or photochemical activation, leading to intermediates like vinyl ketenes that undergo further cyclization. nih.gov

Reactions with Secondary Amines and Terminal Alkynes to Form Novel Scaffolds

The reaction of this compound with secondary amines and terminal alkynes provides a direct route to highly functionalized diene and benzofulvene scaffolds. hal.sciencethegoodscentscompany.com The nucleophilic addition of secondary amines to the conjugated diyne system can initiate a cascade of reactions, leading to the formation of novel nitrogen-containing heterocyclic scaffolds. bham.ac.ukresearchgate.net Similarly, terminal alkynes can react with the polyynenitrile backbone, often catalyzed by transition metals, to generate complex carbocyclic structures. The dehydroborylation of terminal alkynes using lithium aminoborohydrides presents a related transformation, highlighting the reactivity of the terminal alkyne C-H bond. mdpi.com The hydroaminoalkylation of alkynes with secondary amines is another relevant transformation that yields allylic amines, which are valuable synthetic intermediates. d-nb.info

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanism of Nucleophilic Additions of Lithiated Polyynenitriles

While a specific mechanism for lithium;penta-2,4-diynenitrile is not documented, the nucleophilic addition of lithiated acetylides to carbonyl compounds generally follows a well-established pathway. youtube.com The lithiated carbon atom, bearing a partial negative charge, acts as the nucleophile.

The generic mechanism for a nucleophilic addition reaction involves the following steps:

Nucleophilic Attack: The nucleophilic carbon of the lithium acetylide attacks the electrophilic carbonyl carbon of a substrate (e.g., an aldehyde or ketone). This leads to the formation of a new carbon-carbon bond and breaks the carbonyl π bond, with the electrons moving to the oxygen atom. youtube.com

Formation of a Tetrahedral Intermediate: This results in the formation of a tetrahedral alkoxide intermediate. youtube.com

Protonation: Subsequent workup with a proton source (such as water or a mild acid) neutralizes the negatively charged oxygen, yielding a propargyl alcohol derivative. youtube.com

For this compound, the nucleophilic carbon would be the one bonded to the lithium atom. The presence of the nitrile group and the conjugated diyne system would influence the electronic properties and reactivity of the nucleophile, but the fundamental steps of the mechanism are expected to be similar to those of simpler lithium acetylides.

Understanding the Role of Catalysts (e.g., Palladium, Copper, Lithium) in Cross-Coupling Processes

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. Although no specific cross-coupling reactions involving this compound are documented, the roles of palladium, copper, and lithium in analogous reactions, such as the Sonogashira coupling, are well-understood. dntb.gov.uamdpi.com

Palladium: In reactions like the Sonogashira coupling, a palladium(0) species is the active catalyst. The catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl or vinyl halide, inserting into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation: The alkynyl group from the organometallic reagent (in this case, notionally from this compound, though more commonly a copper acetylide is involved in the Sonogashira reaction) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic moieties on the palladium center (the aryl/vinyl group and the alkynyl group) are coupled, and the desired product is eliminated, regenerating the palladium(0) catalyst.

Copper: In the Sonogashira reaction, copper(I) acts as a co-catalyst. Its primary role is to facilitate the transmetalation step. The copper(I) salt reacts with the terminal alkyne (in the presence of a base) to form a copper(I) acetylide intermediate. This copper acetylide is more reactive towards the palladium(II) complex in the transmetalation step than the corresponding lithium acetylide would be directly.

Lithium: The role of lithium in this context is primarily to form the initial organometallic reagent. By deprotonating the terminal alkyne of penta-2,4-diynenitrile, a highly nucleophilic lithium acetylide is generated. This "activated" alkyne can then participate in subsequent reactions, including the formation of the copper acetylide in a copper-co-catalyzed cross-coupling. dntb.gov.ua

Aggregation States and Solution Structures of Lithium Penta-2,4-diynenitrile Aggregates and Their Influence on Reactivity

Organolithium compounds, including lithium acetylides, are known to exist as aggregates in solution. cornell.edu The degree of aggregation is influenced by factors such as the solvent, the steric bulk of the organic moiety, and the presence of other coordinating species. These aggregates can exist as dimers, tetramers, or higher-order structures.

The reactivity of organolithium reagents is highly dependent on their aggregation state. Generally, lower-order aggregates (such as monomers and dimers) are more reactive than higher-order aggregates. mdpi.com This is because the nucleophilic carbon is more accessible in the less aggregated forms.

For this compound, it would be expected to form aggregates in solution, the nature of which would be solvent-dependent. The elongated, rigid structure of the penta-2,4-diynenitrile moiety might lead to unique aggregation behavior compared to simpler alkyl or aryl lithium compounds. The nitrile group could also potentially coordinate to lithium centers within the aggregates, further influencing their structure and reactivity. However, without specific experimental data, the precise nature of these aggregates remains speculative.

Impact of Solvent Systems on Reaction Kinetics, Selectivity, and Mechanism

The choice of solvent has a profound impact on reactions involving organolithium reagents. mdpi.comnih.govnih.goveurekalert.org Solvents can influence the aggregation state of the reagent, the solubility of reactants and intermediates, and the stabilization of transition states.

Coordinating Solvents (e.g., Tetrahydrofuran (THF), Diethyl Ether): These Lewis basic solvents can coordinate to the lithium cations in the aggregates. This coordination can break down larger, less reactive aggregates into smaller, more reactive ones. mdpi.com For example, a tetrameric aggregate in a non-coordinating solvent might be converted to a more reactive dimer or monomer in THF. This generally leads to an increase in reaction rate.

Non-coordinating Solvents (e.g., Hexane, Toluene): In these solvents, organolithium reagents tend to exist in higher aggregation states, which can lead to lower reactivity. mdpi.com

Polar Aprotic Solvents (e.g., Hexamethylphosphoramide (HMPA)): Strongly coordinating additives like HMPA can have a dramatic effect, often leading to highly reactive, monomeric species. cornell.edu

The solvent can also affect the selectivity of a reaction. By altering the structure of the reacting species (i.e., the aggregation state), the steric environment around the nucleophilic center is changed, which can influence stereoselectivity or regioselectivity in reactions with complex substrates. The reaction mechanism itself can also be solvent-dependent; for instance, a reaction might proceed through a different transition state geometry in a coordinating solvent compared to a non-coordinating one. nih.gov In the case of this compound, the choice of solvent would be critical in controlling its reactivity and the outcome of any synthetic application.

Computational and Theoretical Studies on Structure and Reactivity

Density Functional Theory (DFT) Calculations for Elucidating Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide a favorable balance between accuracy and computational cost, making it particularly well-suited for the study of reaction mechanisms. nih.gov For a molecule like lithium;penta-2,4-diynenitrile, DFT calculations are instrumental in mapping out the potential energy surfaces of its reactions, identifying transition states, and determining activation barriers.

Researchers employ a range of DFT functionals to model the decomposition pathways of lithium-containing species. nih.gov For instance, studies on the decomposition of electrolyte components in lithium-ion batteries have benchmarked various functionals, revealing that hybrid functionals often provide reliable results for reaction energies and barrier heights. nih.gov The choice of functional is critical, as different functionals can yield a wide range of values for transition state barriers. nih.gov

In the hypothetical study of this compound, DFT could be used to investigate its dimerization, polymerization, or reactions with other substrates. The process would involve:

Geometry Optimization: Finding the lowest energy structures of reactants, products, and intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculations: Confirming the nature of stationary points (minima or transition states) and calculating zero-point vibrational energies.

An illustrative example of DFT-calculated reaction energies for a hypothetical reaction of this compound is presented in Table 1.

Reaction StepΔE (kcal/mol)ΔG (kcal/mol)
Reactant Complex Formation-5.2+2.1
Transition State 1+15.8+18.3
Intermediate Formation-10.4-7.9
Transition State 2+12.1+14.5
Product Formation-25.6-22.0

This table is illustrative and provides hypothetical DFT-calculated relative energies for a reaction involving this compound.

Computational Modeling of Lithium Ion Coordination and Aggregation Phenomena

The coordination and aggregation of organolithium compounds play a pivotal role in their reactivity and solubility. Computational modeling provides a molecular-level understanding of these phenomena. For this compound, modeling can predict the preferred coordination numbers of the lithium ion, the geometry of the resulting aggregates (e.g., dimers, tetramers), and the influence of solvent molecules on these structures.

These studies often employ DFT methods, but can also utilize molecular dynamics (MD) simulations to capture the dynamic nature of aggregation in solution. nih.gov Key aspects that can be investigated include:

Coordination Energies: Calculating the binding energy of lithium to the nitrile and acetylenic groups.

Aggregate Stability: Determining the relative energies of different aggregate structures to predict the most stable forms.

Solvent Effects: Explicitly including solvent molecules in the calculations to understand their role in stabilizing or breaking up aggregates.

Table 2 presents a hypothetical comparison of the stability of different aggregates of this compound in both the gas phase and in a polar solvent, as would be predicted by computational modeling.

AggregateGas Phase ΔE (kcal/mol)Solution Phase ΔG (kcal/mol)
Monomer0.00.0
Dimer-35.2-15.8
Trimer-58.9-22.1
Tetramer-85.1-30.5

This table is illustrative and shows hypothetical relative energies for the aggregation of this compound.

Theoretical Insights into the Electronic Structure and Bonding of Lithium Penta-2,4-diynenitrile

Understanding the electronic structure and bonding of a molecule is fundamental to explaining its reactivity. For this compound, theoretical calculations can provide a detailed picture of how the lithium atom interacts with the π-system of the diynenitrile fragment.

DFT and ab initio methods are employed to analyze various aspects of the electronic structure:

Molecular Orbitals: Visualizing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to identify the regions of the molecule most likely to be involved in electron donation and acceptance.

Charge Distribution: Calculating atomic charges to quantify the degree of ionic character in the lithium-carbon bond.

Bonding Analysis: Using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) to characterize the nature of the chemical bonds.

Studies on related cyanopolyynes have shown that the choice of functional and basis set is important for accurately describing their electronic properties. researchgate.netnih.govmdpi.com For instance, long-range corrected functionals are often recommended for systems with significant charge-transfer character. researchgate.net A theoretical study on lithium complexes of N-confused tetraphenylporphyrin (B126558) also highlights the use of DFT to understand their electronic structure and formation. uoa.gr

Table 3 provides a hypothetical summary of key electronic properties of this compound that could be obtained from theoretical calculations.

PropertyCalculated Value
HOMO Energy (eV)-6.2
LUMO Energy (eV)-1.5
HOMO-LUMO Gap (eV)4.7
Dipole Moment (Debye)8.9
Charge on Lithium (e)+0.85

This table is illustrative and presents hypothetical electronic properties of this compound.

Predictive Modeling of Reactivity, Regioselectivity, and Stereoselectivity

Predictive modeling aims to forecast the outcome of chemical reactions, including reactivity, regioselectivity, and stereoselectivity, without the need for extensive experimentation. For a multifunctional molecule like this compound, which has multiple reactive sites, predictive modeling can be particularly valuable.

Computational approaches to predictive modeling often rely on:

Frontier Molecular Orbital (FMO) Theory: Analyzing the interactions between the HOMO and LUMO of the reactants to predict the most favorable reaction pathway.

Activation Strain Model (also known as Distortion/Interaction Model): Decomposing the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants.

Machine Learning: Developing models trained on large datasets of known reactions to predict the outcomes of new reactions. digitellinc.com

For example, in a reaction with an electrophile, calculations could predict whether the attack is more likely to occur at the nitrogen atom, the acetylenic carbons, or the vinylic carbon. Similarly, for cycloaddition reactions, the regioselectivity and stereoselectivity could be predicted by comparing the activation energies of the different possible pathways. While specific predictive models for this compound are not yet established, the methodologies have been successfully applied to a wide range of organic and organometallic reactions.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., multinuclear NMR for aggregate structures and mechanistic intermediates)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the solution-state behavior of organolithium compounds, which are known to exist as complex aggregates. wikipedia.org For lithium;penta-2,4-diynenitrile, a multinuclear NMR approach (¹H, ¹³C, ⁶Li, and ¹⁵N) would provide detailed insights into its structure and dynamics.

Like other lithium acetylides, this compound is expected to form various oligomeric structures (e.g., dimers, tetramers) in solution, the nature of which is highly dependent on the solvent and concentration. fiveable.mewisc.edu Low-temperature ⁶Li and ¹³C NMR are particularly powerful for characterizing these aggregates. The ⁶Li nucleus, with a nuclear spin of I=1, often provides sharper signals than the more abundant ⁷Li isotope (I=3/2) due to its smaller quadrupole moment, making it preferable for detailed structural studies. northwestern.edu

Studies on analogous lithium acetylides have shown that distinct signals in the ⁶Li NMR spectrum can be assigned to different aggregation states. nih.gov For instance, mixtures of lithium cyclopropylacetylide and lithium alkoxides in THF/pentane were shown to form a variety of mixed tetramers, including (RCCLi)₃(ROLi), (RCCLi)₂(ROLi)₂, and (RCCLi)(ROLi)₃, each identifiable by its unique set of NMR signals. nih.gov Similarly, mechanistic studies involving this compound would utilize NMR to identify and characterize key intermediates. For example, solid-state ⁶Li and ¹³C NMR analyses have been used to identify the in-situ formation of lithium acetylide and related organolithium species in catalytic processes. ethz.ch

Table 1. Representative NMR Chemical Shift Data for Lithium Acetylide Species.
NucleusSpecies TypeTypical Chemical Shift (δ, ppm)Notes
⁶LiLithium Acetylide Aggregates+3 to -9Highly sensitive to solvent, temperature, and aggregation state. northwestern.edu
¹³CAcetylenic Carbon (α to Li)110 - 130Broadened by scalar coupling to quadrupolar ⁷Li or multiple ⁶Li nuclei.
¹³CAcetylenic Carbon (β to Li)80 - 100Generally sharper than the α-carbon signal.
¹³CNitrile Carbon (C≡N)115 - 125Position can be influenced by coordination to lithium.

X-ray Diffraction (XRD) Studies for Solid-State Structures and Intermolecular Interactions

While NMR spectroscopy provides invaluable information about solution structures, single-crystal X-ray diffraction (XRD) offers definitive insight into the solid-state structure of a compound. For this compound, XRD would be the primary method to unambiguously determine its molecular geometry, aggregation state, and the nature of intermolecular interactions.

Organolithium compounds frequently form oligomeric or polymeric structures in the solid state. wikipedia.org For example, methyllithium (B1224462) exists as a tetramer with lithium and carbon atoms forming a cubane-type cluster. wikipedia.org The related compound dilithium (B8592608) acetylide (Li₂C₂) adopts a polymeric, distorted anti-fluorite crystal structure where each lithium atom is coordinated to carbon atoms from four different acetylide units. wikipedia.org It is plausible that this compound would crystallize in a similarly complex, aggregated form, potentially featuring bridging interactions involving both the acetylide and nitrile functionalities.

An XRD analysis would provide precise data on:

Bond Lengths and Angles: Crucial parameters such as C-Li, C≡C, C-C, and C≡N bond lengths, as well as the geometry around the lithium centers. The C≡C bond distance, typically around 1.20 Å, confirms the presence of the triple bond. wikipedia.org

Coordination Environment: The number of carbon and/or nitrogen atoms coordinating to each lithium center.

Intermolecular Interactions: The packing of the aggregates in the crystal lattice and the presence of any significant non-covalent interactions, such as Li···N or Li···C contacts between adjacent oligomers, which influence the material's bulk properties.

Table 2. Typical Bond Distances from XRD Studies of Lithium Acetylides and Related Compounds.
Bond TypeTypical Bond Distance (Å)Compound Example
C≡C~1.20Dilithium Acetylide wikipedia.org
C-Li2.10 - 2.30Chelated Aryllithium Dimer researchgate.net
N-Li~2.11Chelated Aryllithium Dimer researchgate.net

Other Spectroscopic Techniques for In-situ and Operando Analysis (e.g., IR, Raman, X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS))

A variety of other spectroscopic methods are essential for a full mechanistic understanding, providing complementary information under reaction conditions (in-situ and operando).

Infrared (IR) and Raman Spectroscopy: These vibrational techniques are excellent for probing the specific functional groups within the penta-2,4-diynenitrile ligand. The C≡C and C≡N stretching vibrations occur in a relatively uncongested region of the spectrum, making them sensitive reporters of the molecule's chemical environment. nih.gov Raman spectroscopy is particularly effective for studying alkynes, as the C≡C stretch often produces a strong, sharp signal. nih.gov Changes in the position and intensity of these bands during a reaction can be monitored in-situ to track the consumption of the reactant and the formation of intermediates and products. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information on elemental composition and chemical oxidation states. researchgate.net For this compound, high-resolution XPS scans of the C 1s, N 1s, and Li 1s core levels would be used. The C 1s spectrum could distinguish between the sp-hybridized carbons of the alkyne and nitrile groups. XPS is widely used to analyze the composition of the solid-electrolyte interphase (SEI) in lithium-ion batteries, identifying species like Li₂CO₃, LiF, and various organolithium compounds. acs.orgresearchgate.net This technique would be similarly valuable for studying surface reactions or degradation products of this compound.

X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for determining the local geometric and electronic structure around a specific element, applicable to both crystalline and amorphous materials, as well as solutions. nih.gov The X-ray Absorption Near Edge Structure (XANES) region provides information on oxidation state and coordination geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region yields data on bond distances and coordination numbers for the nearest atomic neighbors. nih.gov For this compound, Li K-edge XAS could probe the local environment of the lithium ions, while C K-edge and N K-edge studies would provide complementary information on the ligand structure. lbl.gov

Table 3. Characteristic Spectroscopic Data for Relevant Functional Groups.
TechniqueFunctional GroupCharacteristic Signal/Frequency
RamanAlkyne (C≡C)~2100 - 2250 cm⁻¹ (strong, sharp) nih.gov
IRNitrile (C≡N)~2200 - 2260 cm⁻¹ (medium intensity)
XPSLi 1s~55 eV (for Li-C/Li-N species) acs.org
XPSC 1s (sp carbon)~284 - 285 eV acs.org

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is an exceptionally sensitive analytical technique used to detect and identify molecules by measuring their mass-to-charge ratio. In the context of organometallic chemistry, it is particularly crucial for identifying transient reaction intermediates that may be present in very low concentrations. nih.govnih.gov

Electrospray ionization (ESI) is a soft ionization technique well-suited for transferring charged or polar species from solution into the gas phase for MS analysis with minimal fragmentation. nih.gov This would allow for the direct observation of lithium-containing intermediates in reactions involving this compound. The high resolving power of modern mass spectrometers enables the determination of precise elemental compositions from isotopic patterns, confirming the identity of detected species.

Furthermore, tandem mass spectrometry (MS/MS), often involving collision-induced dissociation (CID), can be employed to gain structural information. nih.gov In a CID experiment, a specific ion of interest is isolated in the mass spectrometer and collided with an inert gas. The resulting fragmentation pattern provides valuable clues about the ion's structure and connectivity, helping to distinguish between isomers and confirm the structure of proposed intermediates. semanticscholar.org This methodology is essential for mapping out complex reaction pathways and validating mechanistic hypotheses.

Applications in Advanced Organic Synthesis and Future Research Trajectories

Synthesis of Complex Carbon-Rich and π-Conjugated Architectures

The rigid, linear scaffold of the penta-2,4-diynenitrile moiety makes its lithium salt an exceptional precursor for the synthesis of extended carbon-rich and π-conjugated systems. These structures are of significant interest due to their unique electronic and photophysical properties. rsc.orgacs.org The lithium acetylide functionality allows for facile carbon-carbon bond formation through reactions with a variety of electrophiles, enabling the construction of long polyyne chains, which are considered models for the elusive sp-carbon allotrope, carbyne. nih.gov

The synthetic utility of lithium penta-2,4-diynenitrile in this context is exemplified by its participation in cross-coupling reactions. For instance, palladium-catalyzed coupling reactions with aryl or vinyl halides can be employed to create larger conjugated systems where the polyyne framework is integrated with other unsaturated motifs. researchgate.nethanze.nl This approach provides a pathway to novel molecular wires and other components for molecular electronics.

Table 1: Representative Reactions for the Synthesis of π-Conjugated Systems

Reaction TypeElectrophileResulting Structure
Sonogashira CouplingAryl HalideAryl-terminated polyynenitrile
Cadiot-Chodkiewicz CouplingTerminal AlkyneUnsymmetrical bis(polyynenitrile)
Eglinton CouplingOxidizing Agent (e.g., Cu(OAc)₂)Symmetrical bis(polyynenitrile)

These synthetic strategies pave the way for the creation of novel materials with tailored electronic and optical properties. beilstein-journals.org

Utility in the Preparation of Key Intermediates for Pharmaceutical, Natural Product, and Chemical Biology Research

Organolithium reagents are fundamental tools in the synthesis of complex organic molecules, including pharmaceuticals and natural products. researchgate.netnih.gov Lithium penta-2,4-diynenitrile serves as a potent nucleophile, capable of adding to a wide range of electrophilic functional groups. wikipedia.orgsaylor.org This reactivity is particularly valuable for introducing the cyano-diyne functionality into molecular scaffolds, which can be a key structural element or a precursor to other functional groups.

A primary application is its addition to carbonyl compounds, such as aldehydes and ketones, to form propargylic alcohols. wikipedia.orgfiveable.me These products are versatile intermediates that can undergo further transformations. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a diverse array of molecular structures. libretexts.orgchemistrysteps.com

The reaction with imines or their derivatives provides a route to α-alkynyl amines, which are important pharmacophores. acs.org Furthermore, its reaction with nitriles, followed by hydrolysis, can yield β-alkynyl ketones, expanding the synthetic toolbox for medicinal chemists. chemistrysteps.com

Table 2: Key Transformations of Lithium Penta-2,4-diynenitrile for Intermediate Synthesis

ElectrophileIntermediate ProductPotential Application Area
Aldehyde/KetonePropargyl AlcoholNatural Product Synthesis
Imineα-Alkynyl AminePharmaceutical Scaffolds
Nitrileβ-Alkynyl KetoneAgrochemical Development
Epoxideγ-Hydroxy AlkynenitrileChemical Biology Probes

The ability to introduce the unique electronic and structural features of the penta-2,4-diynenitrile unit into biologically relevant molecules opens up new avenues for drug discovery and chemical biology research.

Exploration of Novel Catalytic Systems and Reaction Environments

The high reactivity of organolithium reagents often leads to challenges in controlling selectivity, particularly in asymmetric synthesis. rsc.org A significant area of research is the development of catalytic systems that can modulate the reactivity of lithium penta-2,4-diynenitrile and enable enantioselective transformations. The use of chiral ligands to form well-defined complexes with the organolithium species can create a chiral environment around the reactive center, leading to the formation of a specific stereoisomer. rsc.org

Recent advancements have focused on palladium-catalyzed cross-coupling reactions of lithium acetylides with aryl bromides, which can proceed under ambient conditions with short reaction times and exhibit remarkable functional group tolerance. researchgate.nethanze.nl This is a significant improvement over traditional methods that often require harsh reaction conditions. The development of new ligand systems for these catalytic processes is an active area of investigation, aiming to expand the substrate scope and improve reaction efficiency.

Furthermore, the exploration of non-traditional reaction media, such as ionic liquids or deep eutectic solvents, could offer new opportunities for controlling the reactivity and selectivity of reactions involving this highly polar organometallic compound.

Potential Contributions to Functional Materials Science (e.g., optoelectronic materials)

The extended π-conjugation and linear geometry of molecules derived from lithium penta-2,4-diynenitrile make them promising candidates for applications in functional materials science. rsc.orgrsc.orgeuropean-coatings.com The incorporation of the rigid polyyne nitrile backbone into polymers can lead to materials with interesting electronic and optical properties. acs.org

For instance, polymers containing diyne linkages have been explored as electrode materials for supercapacitors and as components in organic light-emitting diodes (OLEDs). rsc.orgeuropean-coatings.com The nitrile group can further be utilized for post-polymerization modification or to influence the material's electronic properties and solubility. The synthesis of fully π-conjugated, diyne-linked covalent organic frameworks (COFs) represents another exciting direction, offering porous materials with potential applications in catalysis and gas storage. rsc.org

The unique combination of a long conjugated system and a polar nitrile group suggests that materials derived from lithium penta-2,4-diynenitrile could exhibit interesting nonlinear optical (NLO) properties or be used as sensors.

Current Challenges and Emerging Opportunities in the Chemistry of Lithium Penta-2,4-diynenitrile and Related Polyynenitrile Organolithiums

Despite its synthetic potential, the chemistry of lithium penta-2,4-diynenitrile is not without its challenges. Like many organolithium reagents, it is highly reactive and sensitive to air and moisture, requiring careful handling under inert atmosphere. princeton.edu The presence of the nitrile group can also lead to side reactions, such as self-polymerization or addition of the organolithium reagent to the nitrile of another molecule.

The stability of long polyyne chains can be a concern, as they can be prone to decomposition, especially when exposed to light or heat. nih.gov Furthermore, achieving high selectivity in reactions involving multiple reactive sites within a molecule remains a significant challenge.

However, these challenges also present opportunities for future research. The development of more stable and easily handled formulations of lithium penta-2,4-diynenitrile would greatly enhance its practical utility. Designing new catalytic systems that can precisely control its reactivity will open up new synthetic possibilities. rsc.org

The exploration of the chemistry of related polyynenitrile organolithiums with varying chain lengths and substitution patterns could lead to the discovery of new reagents with unique properties and applications. As our understanding of the fundamental reactivity of these species grows, so too will their impact on various fields of chemistry and materials science. researchgate.netumd.educolumbia.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.